2-{7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}-N-phenylacetamide
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Overview
Description
2-{7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}-N-phenylacetamide is a complex organic compound featuring a quinazolinone core fused with a dioxolo ring and substituted with an oxadiazole moiety
Mechanism of Action
Target of Action
Oxadiazoles and quinazolines have been studied for their potential as anticancer agents . They may target various proteins or enzymes involved in cell proliferation and survival, but the specific targets would depend on the exact structure and properties of the compound.
Mode of Action
Quinazolines, on the other hand, are known to interact with various kinases, potentially inhibiting signal transduction pathways involved in cell growth and proliferation .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. If it acts as an anticancer agent, it could potentially inhibit cell growth and proliferation, induce cell cycle arrest, or promote apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}-N-phenylacetamide typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the oxadiazole ring: This can be achieved by cyclization of benzophenone hydrazide followed by nucleophilic alkylation.
Construction of the quinazolinone core: This involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones.
Fusion with the dioxolo ring: This step requires the use of specific reagents and conditions to ensure the correct formation of the fused ring system.
Final coupling: The oxadiazole and quinazolinone intermediates are coupled under conditions that promote the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: The quinazolinone core can be reduced to yield dihydroquinazolinone derivatives.
Substitution: The phenylacetamide moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxadiazole ring can yield nitro derivatives, while reduction of the quinazolinone core can produce dihydroquinazolinones .
Scientific Research Applications
2-{7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Properties
IUPAC Name |
2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-[1,3]dioxolo[4,5-g]quinazolin-5-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O6/c1-12-22-19(32-24-12)10-26-20(28)14-7-16-17(31-11-30-16)8-15(14)25(21(26)29)9-18(27)23-13-5-3-2-4-6-13/h2-8H,9-11H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVYKXTZTUMUKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2C(=O)C3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=CC=C5)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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